

Comparative NMR Analysis Guide: Methyl Indoline-3-carboxylate

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Compound of Interest

Compound Name: Methyl indoline-3-carboxylate
hydrochloride

CAS No.: 1187928-23-9

Cat. No.: B3046053

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Content Type: Technical Comparison & Characterization Guide Focus: Structural Validation, Impurity Profiling, and Reaction Monitoring Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists

Executive Summary & Structural Logic

Methyl indoline-3-carboxylate is the 2,3-dihydro derivative of methyl indole-3-carboxylate. In drug discovery, this scaffold is a critical intermediate for synthesizing bioactive alkaloids and peptidomimetics.

The primary analytical challenge is distinguishing the indoline (reduced, aliphatic ring) from the indole (oxidized, aromatic ring) precursor. This guide prioritizes the detection of the C2-C3 saturation, which results in a dramatic upfield shift of diagnostic protons and carbons.

Structural Comparison

Feature	Methyl Indoline-3-carboxylate (Target)	Methyl Indole-3-carboxylate (Precursor)
Core Structure	Bicyclic: Benzene fused to Pyrrolidine	Bicyclic: Benzene fused to Pyrrole
C2-C3 Bond	Single Bond ()	Double Bond ()
Nitrogen	Secondary Amine (-like)	Aromatic Amine (-like)
Chirality	Chiral Center at C3 (Racemic unless asymmetric synthesis used)	Achiral (Planar)

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized sample preparation protocol.

Materials & Reagents

- Solvent: DMSO-
(Preferred for observing exchangeable NH protons) or CDCl₃.
- Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
- Concentration: 10–15 mg per 0.6 mL solvent.

Instrument Parameters (400 MHz or higher)

- Pulse Sequence: zg30 (Standard 1H) / zgpg30 (Proton-decoupled 13C).
- Relaxation Delay (D1): Set to
seconds for quantitative integration of the ester methyl group vs. aromatic protons.

- Scans (NS): 16 (1H) / 1024 (13C).
- Temperature: 298 K (25 °C).

H NMR Analysis: The Diagnostic Regions

The transition from Indole to Indoline is marked by the disappearance of the aromatic C2-H and the appearance of an aliphatic ABC/ABX system.

Comparative Chemical Shift Table (DMSO-)

Position	Proton Type	Methyl Indole-3-carboxylate (Precursor) (ppm)	Methyl Indoline-3-carboxylate (Target) (ppm)	Diagnostic Note
NH	Amine	11.5 – 12.0 (Broad Singlet)	5.5 – 6.5 (Broad Singlet)	Major Shift: Indole NH is highly deshielded (aromatic); Indoline NH is aliphatic.
C2-H	Ring Proton	8.0 – 8.2 (d, Hz)	3.5 – 3.9 (m, 2H)	CRITICAL: Aromatic C2-H disappears. Replaced by diastereotopic CH
C3-H	Ring Proton	No Proton (Quaternary C)	4.2 – 4.5 (dd, 1H)	New Signal: Appearance of methine proton to ester.
-OCH	Ester Methyl	3.80 (Singlet)	3.65 – 3.75 (Singlet)	Slight upfield shift due to loss of aromatic ring current.
Ar-H	Benzene Ring	7.1 – 8.1 (m, 4H)	6.5 – 7.2 (m, 4H)	General upfield shift; loss of aromaticity in the N-ring shields the benzene protons.

Mechanistic Insight for Assignments

- The "Indole" Signal (Impurities): If you see a sharp doublet/singlet around 8.0–8.2 ppm, your reduction is incomplete. This is the C2-H of the unreacted starting material [1, 2].
- The "Indoline" Coupling: In the target molecule, C2 has two protons () and C3 has one (). This forms a coupled spin system.[1]
 - C3-H: Appears as a doublet of doublets (dd) or triplet around 4.3 ppm due to the electron-withdrawing ester group.
 - C2-H: Appears as a complex multiplet around 3.7 ppm (deshielded by adjacent Nitrogen).

C NMR Analysis: Confirmation of Saturation

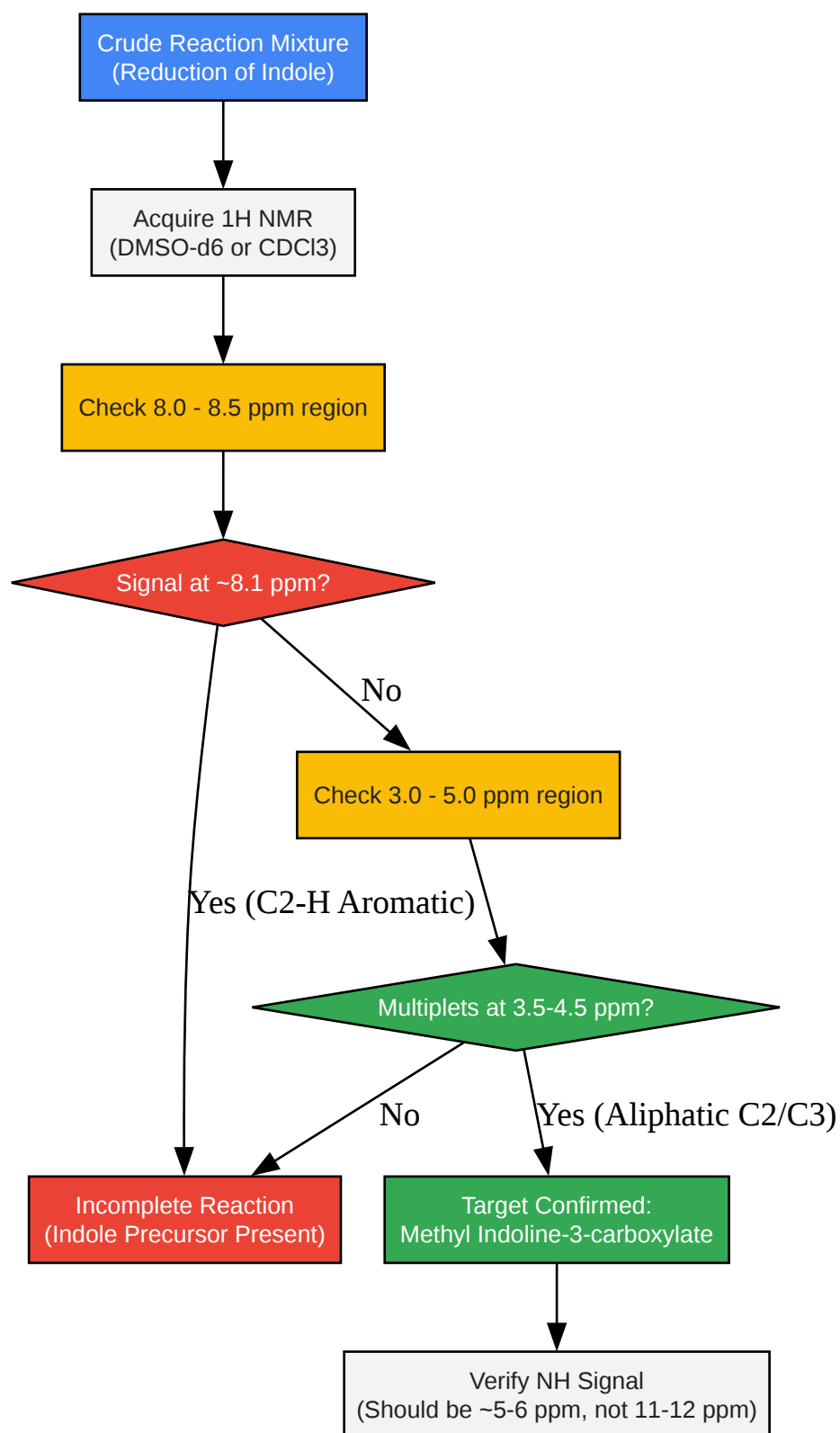
Carbon NMR provides the definitive confirmation of the hybridization change at C2 and C3.

Comparative Chemical Shift Table

Carbon	Methyl Indole-3-carboxylate (ppm)	Methyl Indoline-3-carboxylate (ppm)	Structural Validation
C=O (Ester)	~165.0	~172.0	Aliphatic esters are typically more shielded than conjugated aromatic esters, but the loss of conjugation often shifts the carbonyl downfield slightly relative to the conjugated system.
C2	130.0 – 136.0 ()	45.0 – 50.0 ()	Primary Confirmation: Massive upfield shift (~85 ppm) confirming saturation.
C3	107.0 ()	50.0 – 55.0 ()	Shift from aromatic quaternary carbon to aliphatic methine.
Ar-C	110.0 – 140.0	108.0 – 150.0	Benzene ring carbons remain aromatic.
-OCH	~51.0	~52.0	Minimal change.[2]

Decision Workflow: Reaction Monitoring

The following diagram illustrates the logical flow for analyzing the reaction mixture to determine if the reduction from Indole to Indoline is complete.



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Caption: Logical workflow for distinguishing Methyl Indoline-3-carboxylate from its Indole precursor using ^1H NMR.

Advanced Characterization (2D NMR)

For full structural assignment (E-E-A-T compliance), perform the following 2D experiments:

- COSY (Correlation Spectroscopy):
 - Purpose: Confirm the spin system of the aliphatic ring.
 - Observation: Cross-peaks between the multiplet at 3.7 ppm (C2-H) and the doublet/triplet at 4.3 ppm (C3-H).
 - Differentiation: The Indole precursor has no COSY correlation in this region (C2-H is isolated or couples weakly to NH).
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Distinguish CH, CH₂, and CH₃.
 - Observation:
 - C2 (45-50 ppm) should correlate with two protons (negative phase in edited HSQC).
 - C3 (50-55 ppm) should correlate with one proton (positive phase).
 - Indole Precursor: C3 is quaternary and will show no correlation in HSQC.

References

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